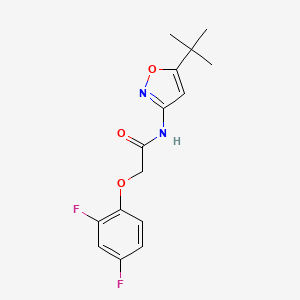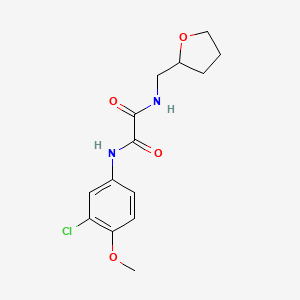
N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is expressed on immune cells, including macrophages, dendritic cells, and T cells. Activation of the P2X7 receptor is implicated in the pathogenesis of several inflammatory and autoimmune diseases, making it a potential therapeutic target.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide acts as a selective antagonist of the P2X7 receptor. It binds to the receptor and prevents its activation by extracellular ATP. The P2X7 receptor is a ligand-gated ion channel that allows the influx of calcium and sodium ions into the cell. Inhibition of this receptor leads to a decrease in cytokine release and cell death, which are important components of the immune response.
Biochemical and Physiological Effects:
Studies have shown that N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide inhibits the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to P2X7 receptor activation. It also reduces the production of reactive oxygen species and nitric oxide, which are involved in the pathogenesis of inflammation. In addition, N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide has been shown to inhibit the formation of inflammasomes, which are involved in the activation of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide is a useful tool for studying the role of the P2X7 receptor in immune responses. Its selectivity for this receptor allows for specific inhibition without affecting other purinergic receptors. However, its potency is relatively low, requiring higher concentrations for effective inhibition. In addition, its solubility is limited, requiring the use of organic solvents for in vitro experiments.
Orientations Futures
The potential therapeutic applications of N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide are an area of active research. In addition to its anti-inflammatory effects, it has been shown to have anti-tumor activity in preclinical models. Future studies will need to investigate the safety and efficacy of this compound in animal models and clinical trials. Other areas of future research include the development of more potent and selective P2X7 receptor antagonists, as well as the identification of biomarkers for patient selection in clinical trials.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide is described in detail in a patent application filed by Pfizer Inc. (US2007/0015024 A1). In brief, the synthesis involves the reaction of 3,4-diethoxybenzoyl chloride with 5-tert-butyl-3-isoxazolylamine in the presence of a base, followed by purification using chromatography. The final product is obtained as a white solid with a melting point of 174-175°C.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-3,4-diethoxybenzamide has been extensively studied for its ability to inhibit the P2X7 receptor. This receptor is involved in the regulation of immune responses, including cytokine release, phagocytosis, and cell death. Activation of the P2X7 receptor has been implicated in the pathogenesis of several inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Therefore, inhibition of the P2X7 receptor is a potential therapeutic strategy for these diseases.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-6-22-13-9-8-12(10-14(13)23-7-2)17(21)19-16-11-15(24-20-16)18(3,4)5/h8-11H,6-7H2,1-5H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQSDRUVFNTVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3,4-diethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)
![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)
![3-[(4-bromophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5220525.png)

![1,3-dimethyl-5-{[(3-pyridinylmethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5220533.png)
![1-(2,3-difluorobenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5220539.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)
![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)


![4-chloro-3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B5220574.png)
![5-{3-allyl-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5220579.png)
